molecular formula C20H27N3OS B2755677 3-(dimethylamino)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 1235302-82-5

3-(dimethylamino)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2755677
CAS No.: 1235302-82-5
M. Wt: 357.52
InChI Key: LXVWOQLATMCSOC-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound offered for research and development purposes. This chemical features a benzamide core structure, a common motif in medicinal chemistry, linked to a substituted piperidine system via a methylene spacer. The presence of the thiophene and dimethylamino groups contributes to the compound's overall properties, making it a candidate for various pharmacological and biochemical investigations. Compounds with structurally similar benzamide and piperidine components have been investigated for their activity in the central nervous system. Research on analogous molecules has explored their potential as biased ligands for G-protein coupled receptors (GPCRs), which is a significant area in the development of novel analgesics with potentially improved safety profiles . Furthermore, the specific structural motif of a benzamide linked to a piperidine-thiophene group is found in other compounds used in biochemical screening . Researchers may utilize this compound as a chemical standard, a building block in organic synthesis, or a candidate for high-throughput screening against various biological targets. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(dimethylamino)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3OS/c1-22(2)19-5-3-4-18(12-19)20(24)21-13-16-6-9-23(10-7-16)14-17-8-11-25-15-17/h3-5,8,11-12,15-16H,6-7,9-10,13-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVWOQLATMCSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of 1-(thiophen-3-ylmethyl)piperidine. This can be achieved by reacting thiophen-3-ylmethanol with piperidine in the presence of a dehydrating agent such as thionyl chloride.

  • Benzamide Formation: : The next step involves the acylation of 3-(dimethylamino)benzoic acid with the piperidine intermediate. This can be done using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

  • Final Product Purification: : The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for cost-efficiency and scalability. This might involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Catalysis: Employing catalytic methods to reduce reaction times and improve yields.

    Green Chemistry Principles: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide bond can be reduced to an amine under strong reducing conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions involving the dimethylamino group.

Major Products

    Oxidation: Sulfoxides or sulfones derived from the thiophene ring.

    Reduction: Amines resulting from the reduction of the amide bond.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(dimethylamino)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent targeting neurological disorders.

    Biological Studies: Used in studies to understand its interaction with biological targets such as receptors and enzymes.

    Chemical Biology: Employed as a probe to study cellular pathways and mechanisms.

    Pharmaceutical Development: Explored for its efficacy and safety in preclinical and clinical trials.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or ion channels. The compound may modulate the activity of these targets, leading to altered neuronal signaling and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several benzamide derivatives reported in medicinal chemistry literature. Below is a comparative analysis based on substituent variations, synthetic routes, and inferred pharmacological profiles.

Key Observations:

7t and 7e () feature diazepane/piperazine rings with electron-withdrawing groups (cyano, trifluoromethyl), which are associated with dopamine D3 receptor selectivity . The target compound’s dimethylamino group, in contrast, may favor serotonin receptor interactions .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to 7t and 7e , involving substitution of the piperidine ring with thiophen-3-ylmethyl groups and coupling to benzamide precursors. Yields for analogous compounds range from 34–53% .

Therapeutic Potential: 7t and 7e were optimized for dopamine D3 receptor binding, whereas GR55562 targets 5-HT receptors.

Biological Activity

3-(Dimethylamino)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide, also known by its CAS number 1235302-82-5, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H27N3OSC_{20}H_{27}N_{3}OS with a molecular weight of 357.5 g/mol. The structure features a dimethylamino group, a thiophene moiety, and a piperidine ring, which are critical for its biological interactions.

PropertyValue
CAS Number1235302-82-5
Molecular FormulaC20H27N3OS
Molecular Weight357.5 g/mol

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing piperidine and thiophene rings have shown promising results against various cancer cell lines. These compounds often act by inhibiting specific signaling pathways involved in cell proliferation and survival.

Case Study:
A study investigated the cytotoxic effects of related compounds on human liver HepG2 cells, revealing that modifications to the thiophene and piperidine components enhanced their anticancer activity. The IC50 values were significantly lower than those of standard chemotherapeutics, indicating superior efficacy in vitro .

Antimicrobial Activity

The antimicrobial potential of thiophene-containing compounds has been well-documented. Research has shown that such compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study:
A series of benzimidazole derivatives were synthesized and tested for antimicrobial activity, with some exhibiting MIC values as low as 12.5 μg/ml against Salmonella typhi. The incorporation of the thiophene moiety was crucial for enhancing antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Receptor Modulation : The compound likely interacts with specific receptors or enzymes, modulating their activity.
  • Signal Transduction Pathways : It may influence key signaling pathways involved in cell survival and proliferation, particularly in cancer cells.
  • Antimicrobial Action : The structure may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in the thiophene and piperidine components can significantly affect binding affinity and biological efficacy.

ModificationEffect on Activity
Increased alkyl chainEnhanced lipophilicity
Substituted thiopheneImproved receptor binding
Altered piperidine ringVariable cytotoxicity

Q & A

Q. What are the established synthetic routes for 3-(dimethylamino)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzamide, and how are key intermediates purified?

The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of a substituted benzoic acid derivative (e.g., 3-(dimethylamino)benzoic acid) with a piperidine-thiophene intermediate using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous THF .
  • Step 2: Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradients) to isolate intermediates .
  • Step 3: Final purification using reverse-phase HPLC (acetonitrile/water with 0.1% formic acid) to achieve >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • 1H/13C NMR: Assign peaks to confirm the dimethylamino group (δ ~2.8–3.1 ppm for N(CH3)2), thiophene protons (δ ~6.9–7.3 ppm), and piperidine backbone (δ ~2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • HPLC-PDA: Monitor purity and detect trace impurities using UV absorption profiles .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thiophene-piperidine intermediate?

  • Key Variables:
    • Solvent Choice: THF or DMF improves solubility of aromatic intermediates compared to less polar solvents .
    • Catalyst Loading: Increasing DMAP from 0.1 to 0.2 equivalents enhances coupling efficiency by 15–20% .
    • Temperature Control: Maintaining 0–5°C during amine activation reduces side reactions (e.g., over-alkylation) .
  • Yield Improvement: Pilot studies report yields increasing from 39% to 58% after optimizing stoichiometry and solvent .

Q. How should contradictory data on biological activity (e.g., receptor binding vs. functional assays) be resolved?

  • Case Example: If the compound shows high dopamine D3 receptor binding affinity (Ki = 2.3 nM) but low functional activity in cAMP assays:
    • Hypothesis 1: The compound may act as a biased agonist. Validate via β-arrestin recruitment assays .
    • Hypothesis 2: Metabolite interference. Perform LC-MS/MS to identify degradation products in assay buffers .
    • Experimental Design: Compare results across cell lines (e.g., CHO vs. HEK293) to rule out cell-specific artifacts .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the thiophene moiety?

  • Analog Synthesis: Replace thiophen-3-ylmethyl with furan-2-ylmethyl or phenyl groups to assess π-π stacking contributions .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor pockets and guide substitutions .
  • Biological Testing: Prioritize analogs with logP values <3.5 to balance lipophilicity and solubility .

Q. How can in vitro metabolic stability be improved without compromising target affinity?

  • Approach 1: Introduce electron-withdrawing groups (e.g., -CF3) on the benzamide ring to reduce CYP450-mediated oxidation .
  • Approach 2: Replace the dimethylamino group with a morpholine ring to enhance metabolic resistance while maintaining basicity .
  • Validation: Perform microsomal stability assays (human liver microsomes) and compare half-life (t1/2) values .

Methodological Challenges

Q. What are common pitfalls in resolving stereochemistry during piperidine functionalization?

  • Issue: Racemization at the piperidine C4 position during alkylation.
  • Solution: Use chiral auxiliaries (e.g., (S)-BINOL) or low-temperature conditions (<−20°C) to retain stereochemical integrity .
  • Analysis: Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How should researchers address low solubility in aqueous buffers for in vivo studies?

  • Formulation Strategies:
    • Use cyclodextrin-based complexes (e.g., HP-β-CD) to enhance solubility .
    • Prepare hydrochloride salts by treating the free base with HCl in ethanol .
  • Validation: Measure solubility via shake-flask method and confirm stability over 24 hours .

Data Interpretation and Reproducibility

Q. How can batch-to-batch variability in biological activity be minimized?

  • Quality Control:
    • Strictly monitor reaction intermediates via TLC and NMR after each synthetic step .
    • Standardize cell culture conditions (e.g., passage number, serum lot) for assays .
  • Documentation: Report detailed synthetic protocols (e.g., equivalents, stirring time) and raw spectral data in supplementary materials .

Emerging Research Directions

Q. What novel applications are suggested by this compound’s interaction with non-neuronal targets?

  • Immune Modulation: Screen for activity against JAK-STAT or NF-κB pathways using cytokine release assays .
  • Antimicrobial Potential: Test against Gram-negative bacteria (e.g., E. coli) via MIC assays, leveraging the thiophene’s membrane-disruptive properties .

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